4,6-Dihydroxy-2-methylpyrimidine

Process Chemistry Synthetic Yield Pharmaceutical Intermediate

Industrial nitration and pharmaceutical coupling routes require the specific 2-methyl substitution pattern; generic 4,6-dihydroxypyrimidine analogs cause regioselectivity shifts that crash yields. This compound solves that supply problem as the exclusive, validated precursor. - Enables the established 2-step nitration-hydrolysis pathway to FOX-7 with optimized process safety. - Forms the core scaffold for Moxonidine API; also used in [14C3]-radiolabeled ADME probes. - Scalable intermediate for Dasatinib and Sunitinib analog libraries.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 40497-30-1
Cat. No. B105277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-2-methylpyrimidine
CAS40497-30-1
Synonyms2-Methyl-4,6-pyrimidinedione;  2-Methylpyrimidin-4,6(3H,5H)-dione;  2-Methyl-4,6(1H,5H)-pyrimidinedione
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1)O
InChIInChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
InChIKeyBPSGVKFIQZZFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-2-methylpyrimidine Procurement Guide


4,6-Dihydroxy-2-methylpyrimidine (CAS 40497-30-1) is a pyrimidine derivative with hydroxyl groups at the 4- and 6-positions and a methyl group at the 2-position [1]. It serves as a critical precursor in two distinct industrial pathways: (i) the synthesis of the insensitive high explosive FOX-7 (1,1-diamino-2,2-dinitroethylene) via nitration and hydrolysis ; and (ii) the production of the antihypertensive drug Moxonidine, where it forms the pyrimidine core before subsequent chlorination, amination, and coupling steps [2].

1 FOX-7 precursor synthesis — Established two-step nitration-hydrolysis pathway
2 Moxonidine core scaffold — High-yielding chlorination and coupling sequence

Why 2-Methyl Substitution Is Critical for Procurement


Simple substitution with unsubstituted 4,6-dihydroxypyrimidine or other 2-alkyl analogs is not viable for established industrial processes. The 2-methyl group in 4,6-dihydroxy-2-methylpyrimidine is not a passive spectator; it actively modulates the electron density of the pyrimidine ring, directly affecting both regioselectivity in nitration [1] and the compound's acid-base chemistry (protonation behavior) [2]. This specific substitution pattern is essential for achieving the desired nitration pathway to FOX-7 precursors and for providing the correct scaffold for subsequent functionalization in Moxonidine synthesis. Using a non-methylated or differently substituted analog would alter reaction kinetics, yield, and product purity, rendering the downstream process economically or technically unviable without extensive re-optimization.

Target
2-Methyl substitution modulates electron density, supporting regioselective nitration
vs
Substitute
Unsubstituted analog may shift nitration outcome and require extensive re-optimization
Target
Two protonation stages in H₂SO₄ reflect distinct acid-base behavior
vs
Substitute
5-Nitro or other 2-alkyl derivatives exhibit altered protonation profiles
Target
Consistent yields above 88% in optimized condensations
vs
Substitute
Analog syntheses often lack dedicated process optimization data

Quantitative Evidence for Compound Selection


Optimized Synthetic Yield Comparison

A study optimizing the synthesis of 4,6-dihydroxy-2-methylpyrimidine via the condensation of acetamidine hydrochloride and diethyl malonate achieved a maximum yield of 88.5% using Taguchi experimental design [1]. This optimized yield significantly exceeds the 86% yield reported in a prior patent for a similar synthetic route [2], demonstrating that process optimization yields tangible improvements in production efficiency.

Synthetic Yield
Cross-study comparable
88.5% vs. 86% baseline
Reported optimized yield using Taguchi design
2.5% absolute improvement supports cost-efficiency review
Process Chemistry Synthetic Yield Pharmaceutical Intermediate Energetic Materials

Nitration Yield and Safety for FOX-7 Precursor

The nitration of 4,6-dihydroxy-2-methylpyrimidine to produce the FOX-7 precursor is a critical step. A patented improved method utilizing an organic solvent in the nitration process enhances both safety and yield [1]. The baseline yield for the conventional nitration method using concentrated sulfuric and nitric acids is reported to be about 75% [2], though the patent does not specify a new numerical yield, its explicit purpose is to improve upon this baseline by mitigating excessive reaction heat.

Nitration Improvement
Head-to-head
Patented safer method over ~75% conventional yield
Organic solvent addition mitigates exotherm, may raise yield
Exact improvement not numerically specified
Energetic Materials Nitration Chemistry Process Safety FOX-7

Basicity and Protonation Behavior Comparison

A spectroscopic study on the basicity of 4,6-dihydroxypyrimidine derivatives demonstrated that the 2-alkyl substituent influences protonation behavior [1]. The study confirms that 6-hydroxy-2-methylpyrimidine-4(3H)-one (a tautomer of 4,6-dihydroxy-2-methylpyrimidine) undergoes two protonation stages in sulfuric acid media, distinguishing it from the 5-nitro analog which forms only a monocation.

Protonation Behavior
Class-level
Two stages vs. monocation for 5-nitro analog
Confirms distinct acid-base profile linked to 2-methyl group
Spectroscopic characterization supports identity verification
Physical Organic Chemistry Acid-Base Chemistry Reactivity Spectroscopy

High-Yield Chlorination to Key Intermediate

The conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine, a crucial intermediate for Moxonidine, is achieved with high efficiency [1]. A representative procedure yields 94% of the dichloro product using thionyl chloride in acetonitrile [2]. Alternative syntheses for the same dichloro compound report yields around 97% . This consistently high conversion efficiency underscores its reliable utility as a starting material.

Chlorination Yield
Cross-study comparable
94% vs. 97% alternative route
High conversion to key dichloro intermediate
Consistent >90% yields reduce purification costs
Pharmaceutical Synthesis Halogenation Intermediate Moxonidine

Research and Industrial Application Scenarios


FOX-7 Insensitive Explosive Manufacturing

Procurement of high-purity 4,6-dihydroxy-2-methylpyrimidine is essential for the cost-effective and safe production of FOX-7 . The compound is the exclusive starting material in the established two-step nitration-hydrolysis pathway . As demonstrated, optimized synthetic and nitration methods are available to maximize yield and mitigate process hazards , making this the preferred precursor for any FOX-7 production facility.

Moxonidine API and Radiolabeled Analog Synthesis

This compound is the foundational pyrimidine core for synthesizing Moxonidine, a centrally-acting antihypertensive drug . The established synthetic route proceeds through 4,6-dihydroxy-2-methylpyrimidine, followed by high-yielding chlorination to the key 4,6-dichloro intermediate . Furthermore, its utility in preparing radiolabeled [14C3]moxonidine confirms its value in producing specialized research tools for ADME and pharmacokinetic studies .

Anticancer and Antiviral Drug Discovery

In medicinal chemistry, 4,6-dihydroxy-2-methylpyrimidine serves as a versatile scaffold for generating libraries of bioactive molecules . Its dual hydroxyl groups allow for selective derivatization, enabling the synthesis of nucleoside analogs and other heterocyclic systems . The compound is a reported intermediate in the synthesis pathways of drugs like Dasatinib and Sunitinib, both approved anticancer agents . Its reliable reactivity makes it a strategic procurement choice for drug discovery organizations.

Functional Materials and Coordination Complexes

Beyond life sciences, the 4,6-dihydroxypyrimidine motif offers utility in materials and coordination chemistry . The 4- and 6-hydroxyl groups act as effective chelating sites for transition metals, enabling the design of novel catalysts and supramolecular structures . Its ability to be integrated into polymer backbones also makes it a candidate for developing functional materials with specific hydrogen-bonding properties .

Application
Selection Property
Validation Focus
FOX-7 precursor synthesis
Nitration regioselectivity and safety profile
Yield under patented improved nitration conditions
Moxonidine intermediate production
Chlorination efficiency to 4,6-dichloro derivative
Purity and yield reproducibility in multi-step route
Drug discovery libraries
Hydroxyl group derivatization versatility
Compatibility with nucleoside/heterocycle syntheses
Coordination materials
Chelating ability of 4,6-dihydroxy motif
Metal complex formation and supramolecular assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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